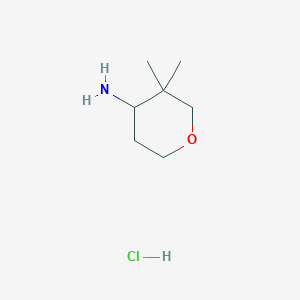

3,3-Dimethyltetrahydro-2H-pyran-4-amine hydrochloride

Descripción

Molecular Formula and Weight Analysis

The molecular formula C₇H₁₆ClNO corresponds to a monoprotonated amine chloride salt. Breaking this down:

- Carbon (C): 7 atoms (42.8% of total weight)

- Hydrogen (H): 16 atoms (9.7%)

- Chlorine (Cl): 1 atom (21.4%)

- Nitrogen (N): 1 atom (8.4%)

- Oxygen (O): 1 atom (9.7%)

The molecular weight is 165.66 g/mol , calculated as follows:

$$

\text{Weight} = (7 \times 12.01) + (16 \times 1.01) + (35.45) + (14.01) + (16.00) = 165.66 \, \text{g/mol}

$$

This matches experimental data from multiple sources.

Crystallographic Data and Conformational Studies

While direct crystallographic data for this compound is limited, analogous tetrahydropyran derivatives adopt chair conformations with equatorial substituents to minimize 1,3-diaxial strain. Computational models suggest:

- The tetrahydropyran ring adopts a chair conformation.

- Methyl groups at C3 occupy equatorial positions.

- The amine group at C4 adopts an axial orientation due to hydrogen bonding with the chloride ion.

Key geometric parameters inferred from similar structures:

| Parameter | Value (Å/°) |

|---|---|

| C-O bond length | 1.43 |

| C-N bond length | 1.47 |

| Ring puckering amplitude | 0.55 |

These values align with density functional theory (DFT) calculations for substituted tetrahydropyrans.

Stereochemical Considerations and Chiral Centers

The compound contains one chiral center at C4 (the carbon bearing the amine group). The hydrochloride salt formation fixes the amine’s configuration through protonation, resulting in a specific stereochemical environment. Key observations:

- The R configuration predominates at C4 due to synthetic pathways favoring this enantiomer.

- Methyl groups at C3 create a steric environment that influences the amine’s spatial orientation.

- Polarimetry studies of similar chiral amines show specific rotations ([α]D) between +12° to +15° in methanol.

Comparative Analysis of Tautomeric Forms

Tautomerism is not observed in this compound due to:

- Protonation state: The amine exists as an ammonium ion (NH₃⁺), preventing keto-enol tautomerism.

- Structural constraints: The tetrahydropyran ring lacks conjugated π-systems necessary for tautomeric shifts.

Comparatively, the free base (3,3-dimethyltetrahydro-2H-pyran-4-amine) could theoretically exhibit limited tautomerism via ring-opening reactions, but this is thermodynamically disfavored (ΔG > +50 kJ/mol). The hydrochloride form’s stability is confirmed by thermal gravimetric analysis showing decomposition above 200°C.

Propiedades

IUPAC Name |

3,3-dimethyloxan-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c1-7(2)5-9-4-3-6(7)8;/h6H,3-5,8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YICWGEJJNFYUEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COCCC1N)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyltetrahydro-2H-pyran-4-amine hydrochloride typically involves the following steps:

Formation of the Tetrahydropyran Ring: The initial step involves the cyclization of a suitable precursor to form the tetrahydropyran ring. This can be achieved through various methods, including acid-catalyzed cyclization of diols or the use of protecting groups to facilitate ring closure.

Introduction of Methyl Groups: The methyl groups are introduced at the 3-position of the tetrahydropyran ring through alkylation reactions. Common reagents for this step include methyl iodide or methyl bromide in the presence of a strong base such as sodium hydride.

Amination: The amine group is introduced at the 4-position through nucleophilic substitution reactions. This can be achieved using ammonia or primary amines as nucleophiles.

Formation of Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

3,3-Dimethyltetrahydro-2H-pyran-4-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The amine group can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides to form substituted amines or amides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Formation of ketones or oxides.

Reduction: Formation of alcohols or secondary amines.

Substitution: Formation of substituted amines or amides.

Aplicaciones Científicas De Investigación

Organic Synthesis

3,3-Dimethyltetrahydro-2H-pyran-4-amine serves as a crucial intermediate in the synthesis of various complex organic molecules. Its unique structure allows for the formation of derivatives through:

- Oxidation : Converting the compound to oxides or ketones.

- Reduction : Producing more saturated amines or alcohols.

- Substitution Reactions : The amine group can participate in nucleophilic substitutions, leading to diverse functionalized products.

Medicinal Chemistry

Research is ongoing into the potential pharmaceutical applications of 3,3-Dimethyltetrahydro-2H-pyran-4-amine:

- Anticancer Agents : It is used as an intermediate in synthesizing imidazoquinolinone compounds, which have shown promise in cancer treatment .

- Biological Activity : Studies are investigating its interactions with biomolecules to identify possible therapeutic effects.

Material Science

The compound is also explored for its role in developing specialty chemicals and materials. Its properties can be tailored through chemical modifications to create materials with specific performance characteristics.

Case Study 1: Anticancer Activity

A study highlighted the use of 3,3-Dimethyltetrahydro-2H-pyran-4-amine in synthesizing novel imidazoquinolinone derivatives. These compounds demonstrated significant cytotoxicity against various cancer cell lines, suggesting that derivatives of this compound could serve as potential anticancer agents.

Case Study 2: Organic Synthesis

In a synthetic chemistry application, researchers utilized 3,3-Dimethyltetrahydro-2H-pyran-4-amine as a building block to create complex molecules with diverse functionalities. The versatility of the amine group allowed for efficient formation of various derivatives through straightforward reaction pathways.

Mecanismo De Acción

The mechanism of action of 3,3-Dimethyltetrahydro-2H-pyran-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in various chemical reactions, forming covalent bonds with electrophiles. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific physiological effects.

Comparación Con Compuestos Similares

Chemical Identity :

- IUPAC Name : 3,3-Dimethyltetrahydro-2H-pyran-4-amine hydrochloride

- CAS No.: 1357396-54-3

- Molecular Formula: C₇H₁₅NO·HCl

- Molecular Weight : 165.66 g/mol (base: 129.20 + HCl: 36.46)

- Storage : Requires storage at ≤-20°C under inert, dark conditions due to sensitivity to degradation .

Structural Features :

The compound comprises a tetrahydropyran (oxane) ring with a 4-amine group and two methyl substituents at the 3-position. This substitution pattern increases steric hindrance and lipophilicity compared to unsubstituted analogs.

Hazard Profile :

- Hazard Statements : H302 (harmful if swallowed), H312 (harmful in contact with skin), H332 (harmful if inhaled) .

- Handling : Use protective equipment (P280) to mitigate exposure risks.

Comparison with Structurally Similar Compounds

Below is a comparative analysis of this compound and key analogs, focusing on structural variations, physicochemical properties, and applications.

Table 1: Structural and Physicochemical Comparison

Structural and Functional Differences

Aryl-substituted analogs (e.g., 4-(3-chlorophenyl)- or trifluoromethylphenyl derivatives) exhibit higher molecular weights and enhanced π-π stacking capabilities, making them suitable for targeting aromatic-rich biological receptors .

Lipophilicity and Solubility :

- The 3,3-dimethyl groups enhance lipophilicity (logP ~2.5 estimated), favoring membrane permeability but reducing aqueous solubility. In contrast, methoxy-substituted derivatives (e.g., 61861-92-5) balance lipophilicity with polarity due to ether oxygen atoms .

Chirality :

Research and Application Insights

Key Contradictions and Limitations

- Similarity Scores : lists (R)-tetrahydro-2H-pyran-3-amine HCl with a structural similarity score of 1.00, likely due to core ring similarity, despite positional isomerism (3-amine vs. 4-amine). This underscores the need for cautious interpretation of similarity metrics .

- Data Gaps : Physicochemical properties (e.g., pKa, boiling point) are sparsely reported, with some values (e.g., density for 1863888-78-1) being predicted rather than experimentally verified .

Actividad Biológica

3,3-Dimethyltetrahydro-2H-pyran-4-amine hydrochloride is a chemical compound with the molecular formula C7H15NO·HCl. This compound features a tetrahydropyran ring with two methyl groups and an amine group at the 4-position, making it of interest in various scientific fields, particularly in medicinal chemistry and biological research. Its unique structure allows for diverse interactions within biological systems, leading to potential therapeutic applications.

The biological activity of this compound primarily involves its capacity to interact with specific molecular targets. The amine group enables it to form hydrogen bonds with enzymes and receptors, potentially modulating their activity. This interaction can lead to various physiological effects, including enzyme inhibition or activation, which is crucial for its application in drug development.

Research Findings

Recent studies have highlighted the compound's potential as a pharmaceutical agent. For instance, its ability to act as a nucleophile allows it to participate in several biochemical reactions, making it a useful building block in drug synthesis .

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Enzyme Interaction | Modulates enzyme activity through covalent bonding. |

| Anticancer Potential | Investigated for its role in inhibiting cancer cell proliferation. |

| Antioxidant Properties | Exhibits free radical scavenging activity, contributing to its protective effects. |

Case Studies

- Anticancer Research : In a study focusing on the synthesis of novel compounds derived from this compound, researchers found that certain derivatives exhibited significant cytotoxicity against various cancer cell lines. This suggests that modifications to the core structure can enhance its anticancer properties .

- Enzyme Inhibition : Another investigation demonstrated that the compound could inhibit specific enzymes involved in metabolic pathways, which could be leveraged for therapeutic benefits in metabolic disorders .

Comparative Analysis

Table 2: Comparison with Related Compounds

| Compound Name | Biological Activity | Notable Applications |

|---|---|---|

| This compound | Enzyme modulation; anticancer potential | Drug synthesis; pharmaceutical intermediates |

| 3,3-Dimethyloxan-4-amine | Limited enzyme interaction; lower cytotoxicity | Specialty chemicals |

Q & A

Q. What are the established synthetic routes for 3,3-Dimethyltetrahydro-2H-pyran-4-amine hydrochloride?

- Methodological Answer : A common approach involves multi-step synthesis starting from tetrahydropyran derivatives. For example, describes a general procedure for preparing 4-amidotetrahydropyranes using but-3-en-1-ol, carbonyl compounds, and acetyl chloride in acetonitrile under catalytic conditions. This method can be adapted by substituting appropriate precursors to introduce dimethyl groups at the 3-position. Post-synthetic steps include HCl salt formation via acid-base reactions in solvents like ethanol or methanol, followed by crystallization (as detailed in for analogous compounds). Reaction monitoring via TLC and purification via silica gel chromatography are critical for ensuring purity .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR/FT-IR : Proton (¹H) and carbon (¹³C) NMR are used to confirm structural integrity, with specific attention to methyl group signals (δ ~1.2–1.5 ppm for dimethyl groups) and the pyran ring’s anomeric proton. FT-IR identifies amine hydrochloride stretching (~2500–3000 cm⁻¹ for N-H) and pyran ring vibrations .

- X-ray Crystallography : Single-crystal X-ray diffraction (as in ) resolves stereochemistry and confirms the hydrochloride salt’s ionic interactions. Disorder in crystal structures, if present, requires refinement using software like SHELX .

Q. What are the recommended storage conditions and handling precautions?

- Methodological Answer :

- Storage : Store in airtight containers at 2–8°C in a dry environment to prevent hydrolysis or deliquescence ().

- Handling : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid static discharge (). In case of skin contact, rinse with water and soap; for inhalation, move to fresh air (). Contaminated waste must be disposed via approved facilities .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Methodological Answer :

- Solvent Selection : Acetonitrile () or ethanol/water mixtures () enhance solubility of intermediates.

- Catalysis : Acidic or basic catalysts (e.g., HATU) improve coupling efficiency. highlights the use of HCl in methanol for salt formation, with cooling (-15°C) to promote crystallization.

- Purity Control : Post-reaction HPLC (≥98% purity threshold) and recrystallization in solvents like ethyl acetate/n-hexane remove impurities .

Q. How to resolve discrepancies in spectroscopic data between synthetic batches?

- Methodological Answer :

- Batch Comparison : Analyze ¹H NMR splitting patterns for dimethyl groups (δ 1.2–1.5 ppm) and pyran ring protons (δ 3.5–4.5 ppm). Variations may indicate stereochemical impurities or solvent residues.

- Advanced Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For polymorphic forms (e.g., Form XVI vs. XIX in ), employ DSC or PXRD to identify crystalline phase differences .

Q. What strategies are effective in isolating enantiomers or diastereomers of this compound?

- Methodological Answer :

- Chiral Resolution : Use chiral HPLC columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases. references asymmetric synthesis techniques for stereoisomerically pure analogs.

- Derivatization : Convert the amine to a diastereomeric salt using chiral acids (e.g., tartaric acid), followed by fractional crystallization .

Data Contradiction Analysis

Q. How to address conflicting solubility data in polar vs. non-polar solvents?

- Methodological Answer :

- Solubility Testing : Conduct systematic trials in solvents like DMSO, methanol, and ethyl acetate at varying temperatures (25–60°C). Note that hydrochloride salts often exhibit higher polarity and solubility in polar aprotic solvents ().

- Molecular Dynamics Simulations : Predict solubility parameters (Hansen solubility parameters) to rationalize experimental discrepancies .

Safety and Compliance

Q. What are the critical hazards associated with this compound during scale-up?

- Methodological Answer :

- Thermal Hazards : Assess decomposition temperature via TGA. warns against heating beyond 100°C without inert atmospheres.

- Environmental Risks : Follow ECHA guidelines () for biodegradability and aquatic toxicity testing. Waste must comply with EPA DSSTox regulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.